7-{[异丁酰基(4-甲苯基)氨基]甲基}-N-(4-甲苯基)-2,3-二氢-1,4-苯并恶唑并-4(5H)-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O6 and its molecular weight is 414.389. The purity is usually 95%.
BenchChem offers high-quality 7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和药代动力学
对苯并恶唑并衍生物等化合物进行的研究通常探讨它们的代谢和药代动力学。例如,对相关物质的研究调查了这些化合物在人体内的代谢方式、排泄途径及其半衰期。一个值得注意的例子包括 SB-649868(一种食欲素 1 和 2 受体拮抗剂)的分布和代谢,该化合物被广泛代谢,主要通过粪便排出,表明该化合物的药代动力学性质 (Renzulli 等人,2011)。
新型治疗剂
具有独特结构的化合物(例如上述化合物)可作为开发新型治疗剂的基础。研究这些化合物的受体亲和力、功效和安全性概况对于了解它们的潜在治疗应用至关重要。例如,对 TPA023B(一种选择性 GABA-A 受体调节剂)的开发和表征突出了为治疗目的评估新化合物的过程,包括确定受体占据率和潜在副作用 (Laere 等人,2008)。
诊断和筛查工具
相关研究还可能涉及为代谢紊乱开发诊断工具或筛查算法。例如,开发用于诊断异丁酰基辅酶 A 脱氢酶缺乏症的新生儿筛查随访算法证明了识别和量化特定代谢物对于临床诊断的重要性 (Oglesbee 等人,2007)。
属性
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6/c1-27-18-8-14-15(9-19(18)28-2)24-16(21(26)29-3)10-17(14)30-11-20(25)23-13-6-4-5-12(22)7-13/h4-10H,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQXBZUMOAIMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。